molecular formula C12H10N8O2S B2885561 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396809-70-3

2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2885561
CAS No.: 1396809-70-3
M. Wt: 330.33
InChI Key: YNKHTBHUMCZHRY-UHFFFAOYSA-N
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Description

2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the tetrazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The thiadiazole ring can be synthesized via a cyclization reaction of a thiosemicarbazide derivative with an appropriate electrophile. The final step involves coupling the tetrazole and thiadiazole intermediates through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Uniqueness

2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N8O2S/c1-6-9(23-19-15-6)12(22)14-7-2-4-8(5-3-7)20-17-11(10(13)21)16-18-20/h2-5H,1H3,(H2,13,21)(H,14,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKHTBHUMCZHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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